molecular formula C16H13N B142145 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile CAS No. 1729-63-1

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Cat. No. B142145
CAS RN: 1729-63-1
M. Wt: 219.28 g/mol
InChI Key: FTGVWSKYBMZSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes. It is a structural framework that is of interest in the synthesis of various derivatives with potential biological activities and material properties. The compound and its derivatives have been studied extensively for their chemical reactivity and structural characteristics.

Synthesis Analysis

A new synthetic route to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines has been developed through photoamination of 5-alkoxy- and 5-hydroxy-5H-dibenzo[a,d]cycloheptenes followed by a transannular reaction with acetic acid . Additionally, 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one has been utilized as a synthon for the annulation of various heterocycles, demonstrating the versatility of the dibenzo[a,d]cycloheptene scaffold in heteroaromatic annulation studies .

Molecular Structure Analysis

The molecular structure of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives has been elucidated through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide has been determined, revealing the geometry and conformation of the molecule . Additionally, partial 1H and 13C assignments using one- and two-dimensional NMR and molecular conformation determination by the AM1 MO method have been performed for structural analysis .

Chemical Reactions Analysis

The dibenzo[a,d]cycloheptene series has been explored for various transannular reactions, leading to the preparation of compounds such as 10,11-dihydro-5,10-(iminomethano)-5H-dibenzo[a,d]cycloheptenes . Moreover, the reactivity of 5-substituted 5H-dibenzo[a,d]cycloheptene derivatives with electrophilic reagents has been studied, yielding derivatives of 10,11-dihydro-10,5-(epoxymethano)-5H-dibenzo[a,d]cycloheptene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives have been investigated in various studies. For example, the selectivity profiles of 5-(4-methoxyphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol with aromatic solvents have been determined, and the conformational polymorphism of its derivatives has been compared . The chlorination and oxidation reactions of 5-thioxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been studied, leading to the synthesis of chloro and sulfoxide derivatives, which were characterized by spectroscopic techniques .

Scientific Research Applications

  • Molecular Structure and Energetics : A combined experimental and computational study investigated the molecular structure and energetics of dibenzosuberane. This included measurements of the solid phase standard molar enthalpy of formation and computational calculations for molecular structure estimation using density functional theory (Miranda et al., 2011).

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of dibenzosuberane with specific substituents, contributing to the understanding of chemical properties and potential applications of these compounds (Corts & Nauta, 2010).

  • NMR Study on Conformation : A study using 1H NMR explored the conformation of dibenzosuberane derivatives, shedding light on their structural characteristics and behaviors at the molecular level (Szczeciński & Mamiński, 2001).

  • Pyrolysis Studies : Flow-vacuum pyrolysis of dibenzosuberane and its related compounds has been studied to understand their thermal behavior and potential applications in material science or chemical engineering (Banciu et al., 2001).

  • Selectivity Profiles and Polymorphism : Research on dibenzosuberane derivatives has also delved into their selectivity profiles with aromatic solvents and their conformational polymorphism, which is crucial for understanding their interactions in various chemical environments (Nassimbeni et al., 2009).

  • Mass Spectrum Fragmentation Study : The fragmentation patterns of dibenzosuberane derivatives were studied using mass spectrometry, providing insights into their structural properties and potential applications in analytical chemistry (Stanescu et al., 2006).

  • Synthesis of S-Thiocarbamate Derivatives : New S-thiocarbamates possessing dibenzosuberane moiety were synthesized, contributing to organic chemistry and potential pharmaceutical applications (Cǎproiu et al., 2014).

Future Directions

Studies suggest that Dibenzosuberane and its analogues may have anti-viral properties . This indicates potential future directions for research and development in the field of antiviral drugs.

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVWSKYBMZSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555746
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

CAS RN

1729-63-1
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.0 g (23.0 mmol) of tin tetrachloride are slowly added to a solution of 21.1 g (92.3 mmol) of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene [V. Mychajlyszyn et al, Coll. Czech. Chem. Comm. 24, 3955 (1959)] and 11.3 g (114 mmol) of trimethylsilylcyanide in 150 ml of methylene chloride. The reaction mixture is stirred at room temperature for 10 hours and then diluted with 150 ml of methylene chloride, and 200 ml of water are added. The organic phase is separated off, washed with dilute sodium bicarbonate solution, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Crystallization of the residue from toluene gives 18.0 g (88.9%) of 5-cyano-10,11-dihydro-5H-dibenzo[a,d]-cycloheptene, melting point 89°-90° C. (compound (104), Table 1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Reactant of Route 3
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Reactant of Route 5
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Reactant of Route 6
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Citations

For This Compound
2
Citations
HP Ng, K May, JG Bauman, A Ghannam… - Journal of medicinal …, 1999 - ACS Publications
Ligands for the CCR1 receptor (MIP-1α and RANTES) have been implicated in a number of chronic inflammatory diseases, most notably multiple sclerosis and rheumatoid arthritis. …
Number of citations: 102 pubs.acs.org
MY Chang, SM Chen, YT Hsiao - The Journal of Organic …, 2019 - ACS Publications
In this paper, a novel and open-vessel route for the facile-operational synthesis of 1-aryl isochroman-3-ones is described via (CF 3 CO) 2 O (trifluoroacetic anhydride, TFAA)-mediated …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.